2-Bromo-3-(hydrazinylmethyl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H8BrN3 |
|---|---|
Molecular Weight |
202.05 g/mol |
IUPAC Name |
(2-bromopyridin-3-yl)methylhydrazine |
InChI |
InChI=1S/C6H8BrN3/c7-6-5(4-10-8)2-1-3-9-6/h1-3,10H,4,8H2 |
InChI Key |
GIWJERVWAKNZKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Br)CNN |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromo 3 Hydrazinylmethyl Pyridine
Retrosynthetic Analysis and Strategic Precursor Selection
Retrosynthetic analysis of 2-Bromo-3-(hydrazinylmethyl)pyridine identifies the carbon-nitrogen bond between the methyl group and the hydrazine (B178648) moiety as the most logical point for disconnection. This approach simplifies the target molecule into two key components: a hydrazine source and an electrophilic pyridine (B92270) precursor.
The most strategically valuable precursors are those containing a functional group at the 3-position that is readily displaced by or converted to a hydrazinyl group. These include:
2-Bromo-3-(halomethyl)pyridine (e.g., bromomethyl or chloromethyl derivatives): These compounds are ideal electrophiles for direct reaction with hydrazine via nucleophilic substitution.
2-Bromo-3-(hydroxymethyl)pyridine : This precursor is a stable, often commercially available alcohol that can be activated by converting the hydroxyl group into a better leaving group, such as a halide, prior to reaction with hydrazine. chemicalbook.com
The selection of these precursors is guided by the reliability of the chemical transformations required to convert them into the final product.
| Precursor Molecule | Rationale for Selection | Subsequent Transformation |
| 2-Bromo-3-(halomethyl)pyridine | Contains an activated methyl group, making it a strong electrophile. | Direct nucleophilic substitution with hydrazine. |
| 2-Bromo-3-(hydroxymethyl)pyridine | Stable alcohol that can be converted into a more reactive intermediate. chemicalbook.com | Halogenation of the hydroxyl group, followed by reaction with hydrazine. chemicalbook.commdpi.com |
Direct Synthesis Routes to the Hydrazinylmethyl Group
The formation of the hydrazinylmethyl group is typically accomplished in the final stages of the synthesis, starting from a strategically chosen precursor.
The introduction of the hydrazinyl moiety is achieved through a nucleophilic substitution reaction where hydrazine or its hydrate (B1144303) acts as the aminating agent. Hydrazine is a potent nucleophile, capable of displacing a suitable leaving group on the methyl substituent of the pyridine ring to form the desired C-N bond. This direct approach is fundamental to the synthesis of the target compound.
A primary and efficient route involves the reaction of a 2-Bromo-3-(halomethyl)pyridine with hydrazine. In this reaction, the terminal nitrogen atom of the hydrazine molecule attacks the electrophilic carbon of the halomethyl group, displacing the halide ion in a standard SN2 reaction.
This method is advantageous due to its straightforward nature, typically proceeding under mild to moderate heating in a suitable solvent. The reactivity of the halide (I > Br > Cl) influences the reaction conditions required.
When the primary precursor is 2-Bromo-3-(hydroxymethyl)pyridine, a two-step sequence is employed.
Halogenation of the Hydroxyl Group : The hydroxyl group is a poor leaving group and must first be converted into a halide. This is commonly achieved using standard halogenating agents. For instance, reaction with phosphorus tribromide (PBr₃) in a solvent like dichloromethane (B109758) can convert the alcohol into 2-Bromo-3-(bromomethyl)pyridine. chemicalbook.com Milder reagents, such as cyanuric chloride, can also be used as an alternative to harsher agents like thionyl chloride to achieve chlorination, which can reduce the formation of undesired side products. mdpi.com
Reaction with Hydrazine : The resulting 2-Bromo-3-(halomethyl)pyridine intermediate is then treated with hydrazine or hydrazine hydrate, as described in section 2.2.2, to yield the final product, this compound.
This sequential approach provides a reliable pathway from a stable and often more accessible alcohol precursor to the target molecule.
Optimization of Reaction Conditions
Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing reaction time and the formation of byproducts.
The choice of solvent significantly impacts the rate and outcome of the nucleophilic substitution reaction with hydrazine. Polar solvents, particularly alcohols like ethanol (B145695) or 1-propanol, are often used as they can effectively solvate the reagents and facilitate the reaction. nih.gov The reaction is typically heated to ensure a reasonable reaction rate. nih.gov
While many direct nucleophilic substitution reactions of this type proceed without a catalyst due to the high nucleophilicity of hydrazine, related C-N bond-forming reactions in pyridine chemistry sometimes employ catalytic systems. For instance, palladium-catalyzed Buchwald-Hartwig amination is a powerful method for coupling amines directly to an aromatic ring, but it is generally not required for substitution on an adjacent methyl group. chemspider.comnih.gov For the synthesis of this compound from its halomethyl precursor, the reaction is typically conducted thermally without a catalyst.
| Parameter | Example Condition (from related synthesis) nih.gov | Influence on Reaction |
| Reagent | Hydrazine hydrate | Source of the nucleophilic hydrazinyl group. |
| Solvent | 1-Propanol | A polar protic solvent that can facilitate the substitution reaction. |
| Temperature | 80 °C | Provides the necessary activation energy to ensure a reasonable reaction rate. |
| Time | 12 hours | Duration required to achieve high conversion of the starting material. |
Temperature, Pressure, and Stoichiometric Control
The synthesis of this compound is predicated on a foundational two-step process: the halogenation of a suitable precursor followed by the introduction of the hydrazinyl moiety. A likely starting material for this synthesis is 2-bromo-3-methylpyridine (B184072). The initial step involves the radical bromination or chlorination of the methyl group to form 2-bromo-3-(halomethyl)pyridine. This reaction is typically initiated by UV light or a radical initiator and requires careful control of temperature to prevent unwanted side reactions and over-halogenation.
Following the formation of the halomethyl intermediate, the subsequent nucleophilic substitution with hydrazine hydrate is a critical step where reaction parameters must be meticulously controlled. An excess of hydrazine hydrate is generally employed to minimize the formation of the undesired bis-substituted product. The reaction temperature is a key variable; lower temperatures can slow the reaction rate, while elevated temperatures may lead to decomposition of the product or an increase in impurities. The reaction is typically carried out at or slightly above room temperature.
| Parameter | Recommended Conditions | Rationale |
| Temperature | 25-40°C | Balances reaction rate with product stability. |
| Pressure | Atmospheric | Sufficient for this type of reaction. |
| Stoichiometry | 3-5 equivalents of hydrazine hydrate | Minimizes bis-substitution and drives the reaction to completion. |
Yield Enhancement and Purity Considerations
To maximize the yield and purity of this compound, several factors must be considered. The purity of the starting materials, particularly the 2-bromo-3-(halomethyl)pyridine intermediate, is paramount. Any impurities in this starting material can be carried through to the final product, complicating purification.
During the reaction with hydrazine hydrate, the slow, dropwise addition of the halomethyl pyridine to the hydrazine solution can help to control the reaction exotherm and improve selectivity. After the reaction is complete, a careful workup procedure is necessary to isolate the desired product. This typically involves quenching the excess hydrazine, extracting the product into a suitable organic solvent, and washing the organic layer to remove any water-soluble byproducts.
Purification of the final product can often be achieved through column chromatography on silica (B1680970) gel, using a solvent system such as a mixture of ethyl acetate (B1210297) and hexanes. The polarity of the solvent system can be adjusted to achieve optimal separation of the product from any unreacted starting material or byproducts.
Alternative Synthetic Pathways
Beyond the conventional linear approach, alternative synthetic strategies can offer advantages in terms of efficiency and versatility.
Convergent and Divergent Synthetic Strategies
A convergent approach to this compound could involve the synthesis of a pyridine ring already bearing the hydrazinylmethyl precursor. For instance, a suitably protected hydrazide could be incorporated into a pyridine ring synthesis, followed by deprotection and bromination at the 2-position.
Conversely, a divergent strategy could utilize 2-bromo-3-cyanopyridine as a common intermediate. Reduction of the nitrile to an amine, followed by diazotization and reduction, could yield the hydrazine. Alternatively, the nitrile could be hydrolyzed to a carboxylic acid, which could then be converted to the hydrazide and subsequently reduced. This divergent approach would allow for the synthesis of a variety of 3-substituted 2-bromopyridines from a single intermediate.
Novel Functional Group Interconversions
Innovative methods for the introduction of the hydrazinyl group can also be envisioned. For example, the direct conversion of a 2-bromo-3-(hydroxymethyl)pyridine to the corresponding hydrazinylmethyl derivative could be explored. This might involve the activation of the hydroxyl group as a leaving group (e.g., as a tosylate or mesylate) followed by substitution with hydrazine.
Another novel approach could involve the use of protected hydrazine derivatives, such as tert-butyl carbazate, which can offer better control over the reaction and simplify purification. The protected hydrazine can be introduced via nucleophilic substitution, and the protecting group can be removed under acidic conditions to yield the final product.
Green Chemistry Principles in Synthetic Design
The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign processes. The choice of solvents is a key consideration; replacing hazardous chlorinated solvents with greener alternatives like ethanol, 2-propanol, or even water, where feasible, can significantly reduce the environmental impact.
Chemical Reactivity and Transformation of 2 Bromo 3 Hydrazinylmethyl Pyridine
Reactivity of the Hydrazinylmethyl Functionality
The hydrazinylmethyl group, -CH₂NHNH₂, is a potent nucleophile and a precursor to numerous functional derivatives. Its reactivity is centered on the terminal amino group, which can readily engage with electrophilic partners.
Condensation Reactions with Carbonyl Compounds for Azine and Hydrazone Formation
The primary amine of the hydrazinyl moiety readily undergoes condensation reactions with aldehydes and ketones. This reaction is a cornerstone of hydrazine (B178648) chemistry, leading to the formation of hydrazones. For 2-Bromo-3-(hydrazinylmethyl)pyridine, this transformation provides a straightforward method to append various molecular fragments to the pyridine (B92270) core.
The reaction typically proceeds by the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a stable carbon-nitrogen double bond (C=N). For instance, the reaction of a hydrazine derivative with an aldehyde or ketone yields the corresponding hydrazone. mdpi.com This reaction is often catalyzed by a small amount of acid.
Table 1: Representative Condensation Reaction of a Hydrazine with a Carbonyl Compound
| Reactant A | Reactant B | Product | Conditions | Reference |
|---|---|---|---|---|
| Cyanoacetyl hydrazine | 3-Acetylpyridine | 2-Cyano-N'-(1-(pyridine-3-yl)ethylidene)acetohydrazide | 1,4-Dioxane, reflux | mdpi.com |
This reactivity allows for the synthesis of a library of hydrazone derivatives from this compound, which can serve as intermediates for further synthetic elaborations or as final target molecules with potential applications in medicinal chemistry and materials science.
Cyclization Reactions for the Construction of Fused Heterocyclic Systems (e.g., Pyrazoles, Triazoles)
The hydrazinyl group is a key synthon for the construction of various nitrogen-containing heterocycles. Following hydrazone formation, or by direct reaction with appropriate bifunctional reagents, this compound can be used to construct fused ring systems.
Pyrazoles: One of the most common applications of hydrazines in heterocyclic synthesis is the formation of pyrazole (B372694) rings. This is typically achieved by reacting the hydrazine with a 1,3-dielectrophile, such as a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. The initial condensation is followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. organic-chemistry.orgmdpi.com Starting with this compound, this strategy would lead to the formation of pyrazolyl-methyl-substituted pyridine derivatives.
Triazoles and other Fused Systems: By selecting different cyclizing agents, other heterocyclic systems can be accessed. For example, acid-catalyzed cyclization of 2-(2-acetylhydrazino)-3-aminopyridines can lead to the formation of dihydropyrido[3,2-e]-as-triazines, which can be subsequently oxidized to the corresponding aromatic triazine system. researchgate.net While the starting material is different, this illustrates the potential of the hydrazine functionality to participate in the construction of fused heterocyclic scaffolds.
Acylation, Alkylation, and Arylation at the Hydrazinyl Nitrogen Atoms
The nucleophilic nitrogen atoms of the hydrazinylmethyl group are susceptible to reaction with various electrophiles.
Acylation: Reaction with acylating agents such as acid chlorides or anhydrides will readily form the corresponding hydrazides. This reaction typically occurs at the more nucleophilic terminal nitrogen atom. Acylation can be a useful strategy for introducing carbonyl functionalities or for protecting the hydrazine group.
Alkylation and Arylation: The nitrogen atoms can also be alkylated or arylated using alkyl halides or activated aryl halides. These reactions provide access to substituted hydrazine derivatives, further expanding the molecular diversity accessible from the parent compound. The degree of substitution can often be controlled by the reaction conditions and stoichiometry of the reagents.
Reactions Involving the Bromine Substituent on the Pyridine Ring
The bromine atom at the C-2 position of the pyridine ring is a versatile functional group, primarily serving as an electrophilic partner in a wide range of metal-catalyzed cross-coupling reactions and nucleophilic substitution reactions.
Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Heck, Sonogashira, Buchwald–Hartwig Amination)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The 2-bromopyridine (B144113) moiety is an excellent substrate for these transformations.
Suzuki-Miyaura Coupling: This reaction couples the 2-bromopyridine with an organoboron reagent (boronic acid or ester) to form a new C-C bond. libretexts.org It is widely used to synthesize biaryl and heteroaryl compounds. nih.govnih.gov The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.netbeilstein-journals.org A variety of functional groups are tolerated, making it a highly versatile method. nih.gov
Heck Reaction: The Heck reaction forms a C-C bond by coupling the 2-bromopyridine with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is a key method for the synthesis of substituted alkenes and has broad applications in organic synthesis. nih.gov Typical catalysts include palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0). wikipedia.org
Sonogashira Coupling: This reaction involves the coupling of the 2-bromopyridine with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an alkynylated pyridine. wikipedia.orgorganic-chemistry.org The Sonogashira reaction is highly efficient for creating sp²-sp carbon-carbon bonds. scirp.org Studies on 2-amino-3-bromopyridines have shown excellent yields with various terminal alkynes under optimized conditions. scirp.org
Buchwald–Hartwig Amination: This reaction forms a C-N bond by coupling the 2-bromopyridine with a primary or secondary amine. wikipedia.orgacsgcipr.org It is a powerful method for the synthesis of arylamines. The reaction is catalyzed by a palladium complex with specialized phosphine ligands and requires a strong base. chemspider.comnih.govlibretexts.org
Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions on Bromopyridines
| Reaction Name | Coupling Partner | Key Reagents | Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 2-Arylpyridine | nih.gov |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Base | 2-Alkenylpyridine | wikipedia.orgorganic-chemistry.org |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) salt, Base | 2-Alkynylpyridine | wikipedia.orgscirp.org |
| Buchwald–Hartwig | Amine | Pd₂(dba)₃, BINAP, NaOtBu | 2-Aminopyridine derivative | wikipedia.orgchemspider.com |
Nucleophilic Aromatic Substitution (SNAr) Strategies
The pyridine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions. stackexchange.comvaia.com The electronegative nitrogen atom helps to stabilize the negative charge in the intermediate Meisenheimer complex. stackexchange.com Consequently, the bromine atom at the C-2 position of this compound can be displaced by strong nucleophiles.
This reaction pathway is competitive with metal-catalyzed processes and is typically favored by potent nucleophiles such as alkoxides, thiolates, or amides, often under forcing conditions (high temperatures). The leaving group ability in SNAr reactions on activated systems is often F > Cl ≈ Br > I. nih.gov This method provides a direct, metal-free route to introduce a range of heteroatom substituents at the 2-position of the pyridine ring. researchgate.netyoutube.com
Metal-Halogen Exchange Reactions for Functionalization
Metal-halogen exchange is a fundamental and powerful strategy for the functionalization of aryl halides, including 2-bromopyridines. wikipedia.org This reaction involves the replacement of the bromine atom with a metal, typically lithium or magnesium, to generate a highly reactive organometallic intermediate. This intermediate can then be treated with various electrophiles to introduce a wide array of functional groups onto the pyridine ring.
The most common method for achieving this transformation is through lithium-halogen exchange, often employing alkyllithium reagents such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). wikipedia.orgznaturforsch.com The reaction is typically performed at low temperatures (e.g., -78 °C to -100 °C) to prevent side reactions. znaturforsch.comresearchgate.net The rate of exchange generally follows the trend I > Br > Cl, making bromopyridines ideal substrates for this reaction. wikipedia.org For this compound, the acidic protons of the hydrazinyl group would necessitate the use of excess alkyllithium reagent to first deprotonate the side chain before the desired halogen-metal exchange can occur.
Alternatively, magnesium-halogen exchange can be performed using Grignard reagents like isopropylmagnesium chloride (i-PrMgCl), often in the presence of lithium chloride (LiCl) to enhance reactivity. wikipedia.orgznaturforsch.com This method can offer better functional group tolerance and may be performed under less cryogenic conditions compared to lithiation. nih.gov The resulting organomagnesium species can participate in a variety of cross-coupling reactions.
The utility of metal-halogen exchange is demonstrated by the diverse range of functional groups that can be subsequently installed. The generated lithiated or magnesiated pyridine can react with electrophiles such as aldehydes, ketones, carbon dioxide, and alkyl halides to form new carbon-carbon bonds.
Table 1: Examples of Reagents and Conditions for Metal-Halogen Exchange on Bromopyridines
| Reagent | Typical Conditions | Intermediate Formed | Reference |
|---|---|---|---|
| n-Butyllithium (n-BuLi) | THF, -78 °C to -100 °C | 2-Lithio-pyridine derivative | wikipedia.orgznaturforsch.com |
| tert-Butyllithium (t-BuLi) | THF, -78 °C | 2-Lithio-pyridine derivative | znaturforsch.com |
| i-PrMgCl·LiCl | THF, -30 °C to 25 °C | 2-Magnesio-pyridine derivative | znaturforsch.com |
| i-PrMgCl / n-BuLi | THF, 0 °C to -20 °C | Organometallic "ate" complex | nih.gov |
Reactivity of the Pyridine Nitrogen Atom
The lone pair of electrons on the sp²-hybridized nitrogen atom of the pyridine ring is a key center of reactivity, enabling both quaternization reactions and coordination to metal centers.
The pyridine nitrogen atom can act as a nucleophile, reacting with alkyl halides to form N-alkylpyridinium salts. nih.govmdpi.com This process, known as quaternization, converts the neutral pyridine into a positively charged quaternary ammonium (B1175870) compound. mdpi.com The reaction is typically carried out by refluxing the pyridine derivative with an excess of the appropriate alkyl halide in a solvent like ethanol (B145695). nih.govmdpi.com
For this compound, reaction with an alkyl halide (e.g., methyl iodide or an alkyl bromide) would yield the corresponding 1-alkyl-2-bromo-3-(hydrazinylmethyl)pyridinium halide. The efficiency and rate of the reaction can be influenced by the nature of the alkyl halide and the reaction conditions. Microwave-assisted quaternization has been shown to improve yields and significantly shorten reaction times compared to conventional heating methods. researchgate.net These pyridinium (B92312) salts are often crystalline solids and have applications as ionic liquids and in the synthesis of other heterocyclic structures like dihydrofurans via pyridinium ylides. nih.govorganic-chemistry.org
Table 2: General Conditions for Pyridine Quaternization
| Reactant | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|
| Alkyl Halide (e.g., 1-bromoalkane) | Ethanol | Reflux | N-Alkylpyridinium Halide | nih.gov |
| Alkyl Halide | Ethanol | Reflux, 6-50 h | N-Alkylpyridinium Halide | mdpi.com |
| Methyl Iodide | Acetone | Microwave (e.g., 250 W, 10 min) | N-Methylpyridinium Iodide | researchgate.net |
Pyridine and its derivatives are classic ligands in coordination chemistry, readily forming complexes with a wide range of transition metals. wikipedia.orgchemscene.com The nitrogen atom donates its lone pair of electrons to a vacant orbital on the metal center, forming a coordinate covalent bond. researchgate.net this compound possesses two potential coordination sites: the pyridine nitrogen and the hydrazinyl group. This allows it to function as a bidentate ligand, chelating to a metal ion through both the pyridine nitrogen and one of the nitrogens of the hydrazinyl side chain.
The formation of such metal complexes is a cornerstone of supramolecular chemistry and catalysis. nih.gov Pyridine-based ligands are valued for their stability and their ability to modulate the electronic and steric properties of the metal center. chemscene.com The coordination geometry and nuclearity of the resulting complexes can vary significantly depending on the metal ion, the ligand structure, and the reaction conditions. researchgate.net The presence of both a soft pyridine donor and a harder hydrazine donor in this compound could lead to interesting coordination behavior and the formation of stable five- or six-membered chelate rings with metal ions.
Mechanistic Investigations of Key Transformation Pathways
Understanding the detailed mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. This involves studying reaction kinetics and computationally analyzing reaction pathways.
For metal-halogen exchange reactions, the process is typically very fast and kinetically controlled. wikipedia.org The rate is influenced by the stability of the carbanion intermediate that is formed. wikipedia.org In the context of related bromopyridines, mechanistic studies involving single-electron reduction pathways have been explored. The reduction of a bromopyridine can lead to a radical anion, which then undergoes rapid fragmentation (mesolytic cleavage) to form a pyridyl radical and a bromide ion. nih.gov The rate of this fragmentation is extremely rapid for bromopyridines and decreases significantly in the order I > Br > Cl. nih.gov
In photocatalytic systems, the reduction of the bromopyridine is often the key initiating step. Computational studies using Density Functional Theory (DFT) have shown that protonation or hydrogen bonding to the pyridine nitrogen can significantly lower the reduction potential, making the electron transfer more favorable. nih.gov For example, the calculated reduction potential of 2-bromopyridine shifts from -2.61 V vs SCE to -1.1 V vs SCE upon full protonation. This suggests that a proton-coupled electron transfer (PCET) could be a key event in the mechanism, with the energetic barrier for such a process calculated to be around 13 kcal/mol. nih.gov
Computational chemistry provides powerful tools for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. Transition state analysis helps to identify the highest energy point along the reaction coordinate, which corresponds to the rate-determining step.
For reactions on the pyridine ring, such as nucleophilic addition, computational investigations have been used to analyze transition state structures. acs.org For instance, in the phosphonation of pyridines activated by a Lewis acid, DFT calculations have shown that the transition states are very "early," with long, forming carbon-phosphorus bonds (2.73–2.79 Å). acs.org This indicates that the structure of the transition state closely resembles the starting materials.
In the context of metal-halogen exchange, DFT calculations have been used to rationalize the reactivity of different organometallic reagents. For example, calculations helped explain why certain zincate reagents efficiently perform bromine-metal exchange, revealing the formation of N···Li stabilized polypyridyl zincate intermediates during the reaction. researchgate.net Similar computational approaches could be applied to this compound to model the transition states for its lithiation, quaternization, and coordination reactions, providing a deeper understanding of the factors controlling its reactivity and selectivity.
Isotopic Labeling Studies to Elucidate Reaction Pathways
While specific isotopic labeling studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of isotopic labeling are crucial for understanding the reaction mechanisms of pyridine and hydrazine derivatives. Such studies involve replacing an atom in the molecule with its heavier, stable isotope (e.g., replacing ¹H with ²H (deuterium, D), or ¹⁴N with ¹⁵N) to trace the fate of atoms and bonds during a chemical transformation.
Hypothetical Application of Isotopic Labeling to this compound
Given the structure of this compound, several types of isotopic labeling could be employed to investigate its reactivity. These include deuterium (B1214612) labeling of the methylene (B1212753) bridge and the pyridine ring, and ¹⁵N labeling of the hydrazine moiety or the pyridine nitrogen.
Deuterium Labeling (²H or D)
Deuterium labeling is a powerful technique for elucidating reaction mechanisms, particularly in distinguishing between different possible pathways involving C-H bond cleavage or formation. For this compound, deuterium could be incorporated at the methylene (-CH₂-) group connecting the pyridine ring and the hydrazine moiety.
One potential area of investigation would be in cyclization reactions where the hydrazinylmethyl side chain participates. For example, in a hypothetical intramolecular cyclization to form a fused heterocyclic system, the fate of the methylene protons is critical. By synthesizing a deuterated version, 2-Bromo-3-(dideuterohydrazinylmethyl)pyridine, researchers could track the position of the deuterium atoms in the final product using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). This would help determine if a proton (or deuteron) is abstracted from the methylene group during the reaction, and from which position.
Nitrogen-15 Labeling (¹⁵N)
Nitrogen-15 labeling would be particularly insightful for reactions involving the hydrazine group or the pyridine nitrogen.
¹⁵N Labeling of the Hydrazine Moiety: By synthesizing 2-Bromo-3-(hydrazinyl[¹⁵N]methyl)pyridine, where one or both nitrogen atoms of the hydrazine group are ¹⁵N, the fate of these nitrogen atoms in reactions such as condensations with carbonyl compounds to form hydrazones, or in cyclization reactions to form nitrogen-containing heterocycles, can be precisely tracked. For instance, in a reaction forming a pyrazole ring, ¹⁵N labeling could definitively show which nitrogen atom of the hydrazine becomes incorporated into a specific position in the new ring. Studies on the decomposition of hydrazine have utilized ¹⁵N as a tracer to understand if the nitrogen gas produced originates from the same or different hydrazine molecules. dtic.mildtic.mil
¹⁵N Labeling of the Pyridine Ring: While synthetically more challenging, incorporating ¹⁵N into the pyridine ring itself could provide valuable information about reactions that involve the ring nitrogen, such as quaternization or complexation with metal catalysts. Recent advancements in nitrogen isotope exchange in pyridines, often utilizing a Zincke activation strategy, have made such labeling more accessible. chemrxiv.orgchemrxiv.orgnih.gov This could be used to study, for example, the electronic effects of the side chain on the basicity and nucleophilicity of the pyridine nitrogen.
Kinetic Isotope Effect (KIE) Studies
The replacement of a lighter isotope with a heavier one can slightly alter the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE). By measuring the KIE in reactions involving deuterated this compound, researchers can infer whether the C-H (or C-D) bond is broken in the rate-determining step of the reaction. A significant KIE (kH/kD > 1) would provide strong evidence for the involvement of that bond in the slowest step of the reaction mechanism.
The following interactive data tables outline hypothetical isotopic labeling studies for this compound and the potential insights that could be gained.
Table 1: Hypothetical Deuterium Labeling Studies for this compound
| Labeled Compound | Reaction Studied | Analytical Technique | Potential Mechanistic Insight |
| 2-Bromo-3-(dideuterohydrazinylmethyl)pyridine | Intramolecular Cyclization | ¹H NMR, ²H NMR, MS | Determination of the role of the methylene C-H bonds in the reaction mechanism; identification of the rate-determining step via KIE. |
| This compound-d₃ | Nucleophilic Aromatic Substitution | HPLC, MS | To probe for any unexpected H/D exchange on the pyridine ring under reaction conditions, confirming the stability of the ring protons. |
Table 2: Hypothetical Nitrogen-15 Labeling Studies for this compound
| Labeled Compound | Reaction Studied | Analytical Technique | Potential Mechanistic Insight |
| 2-Bromo-3-(hydrazinyl[¹⁵N₂]methyl)pyridine | Condensation with a diketone to form a pyrazole | ¹⁵N NMR, ¹³C NMR, MS | To unambiguously determine the regioselectivity of the cyclization by tracking the positions of the labeled nitrogen atoms in the final product. |
| This compound[¹⁵N] | Metal-catalyzed cross-coupling | ¹⁵N NMR, MS | To investigate the coordination of the pyridine nitrogen to the metal catalyst and its influence on the reaction pathway. |
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Computational and Theoretical Investigations of 2 Bromo 3 Hydrazinylmethyl Pyridine
Reactivity Descriptors and Frontier Molecular Orbital (FMO) Analysis
Fukui Function Analysis for Electrophilic and Nucleophilic Attack Predispositions
Fukui function analysis is a key component of conceptual DFT, utilized to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net This analysis is based on the change in electron density at a specific point in the molecule as the total number of electrons changes. The condensed Fukui functions, calculated for each atomic site, quantify these predispositions.
For 2-Bromo-3-(hydrazinylmethyl)pyridine, the analysis helps identify which atoms are most likely to accept or donate electrons. The sites with the highest value of f(r)+ are most susceptible to nucleophilic attack (attack by an electron-rich species), while those with the highest f(r)- are prone to electrophilic attack (attack by an electron-deficient species). This is crucial for understanding the molecule's role in chemical reactions.
Theoretical studies on similar pyridine (B92270) derivatives, such as 2-amino-3-bromo-5-nitropyridine (B103754) and 3-bromo-2-hydroxypyridine, have successfully used Fukui analysis to elucidate reactive centers. nih.govresearchgate.net In a typical analysis of this compound, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, would be employed to determine the Fukui indices.
Table 1: Hypothetical Fukui Function Indices for this compound This table presents illustrative data based on typical results for similar compounds.
Based on such hypothetical data, the pyridine nitrogen N(1) and the hydrazine (B178648) nitrogen N(8) would be the most probable sites for electrophilic attack. Conversely, the carbon atom C(2), bonded to the bromine, would be the most likely target for a nucleophilic attack.
Prediction of Spectroscopic Signatures
Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules, providing a direct link between molecular structure and experimental spectra.
Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. These calculations determine the normal modes of vibration and their corresponding frequencies. By comparing the calculated spectrum with experimental data, a detailed assignment of the observed vibrational bands to specific molecular motions can be achieved.
For molecules like this compound, DFT calculations are a standard approach for obtaining optimized molecular structures and vibrational frequencies. nih.gov The results from these calculations can be compared with experimental spectra of related compounds, such as 2-bromo-3-methylpyridine (B184072) and other pyridine derivatives, to validate the computational model. chemicalbook.comaps.org
Table 2: Predicted Major Vibrational Frequencies for this compound This table presents illustrative data based on typical results for similar compounds.
Predicting NMR chemical shifts is a powerful tool for structure elucidation and verification. Quantum mechanical methods, particularly DFT, can calculate the magnetic shielding tensors for each nucleus, from which the chemical shifts (δ) can be derived. These predictions are highly sensitive to the molecular geometry and electronic environment.
Modern approaches often combine DFT calculations with machine learning algorithms to achieve high accuracy in predicting ¹H and ¹³C NMR spectra. nih.govrsc.org For this compound, theoretical predictions would be compared against a standard reference like tetramethylsilane (B1202638) (TMS) to yield the final chemical shifts.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents illustrative data based on typical results for similar compounds.
Molecular Dynamics Simulations for Conformational Behavior in Solution
While quantum mechanical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, which has a rotatable hydrazinylmethyl side chain, MD simulations can reveal its conformational preferences in a solution environment.
These simulations model the interactions between the solute and solvent molecules, providing a detailed picture of how the solvent influences the molecule's shape and dynamics. mdpi.com By analyzing the trajectory from an MD simulation, one can identify the most stable conformers, the energy barriers between them, and the nature of solute-solvent interactions, such as hydrogen bonding. Such simulations are critical for understanding how the molecule behaves in a realistic biological or chemical setting. jchemlett.com
Solvent Effects and Reaction Pathway Modeling Using Implicit and Explicit Solvation Models
The solvent environment can significantly impact chemical reactivity and molecular properties. Computational models account for these effects using either implicit or explicit solvation models.
Implicit solvation models , such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and is often used to study how the solvent affects properties like conformational stability and reaction energetics.
Explicit solvation models involve including a number of individual solvent molecules in the simulation box along with the solute. This method, often used in conjunction with MD simulations, provides a more detailed and accurate description of specific solute-solvent interactions, like hydrogen bonding, which are crucial for reaction mechanisms. researchgate.net
For this compound, these models can be used to:
Predict how its conformational equilibrium shifts in different solvents (e.g., polar vs. non-polar).
Model the reaction pathways for processes like nucleophilic aromatic substitution, calculating activation energies and transition state structures.
Understand the role of the solvent in stabilizing charged intermediates or transition states, thereby influencing reaction rates.
By combining these computational approaches, a comprehensive theoretical understanding of this compound's chemical nature can be developed, guiding its synthesis and application in various fields.
Advanced Spectroscopic and Structural Analysis of 2 Bromo 3 Hydrazinylmethyl Pyridine and Its Derivatives
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For 2-Bromo-3-(hydrazinylmethyl)pyridine, this technique would provide the exact bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state.
A key aspect of this analysis would be the study of intermolecular interactions. Given the presence of the hydrazinyl group (-NHNH2) and the pyridine (B92270) nitrogen, the molecule is capable of forming strong hydrogen bonds. X-ray diffraction would elucidate the hydrogen-bonding network, identifying which atoms act as donors and acceptors and revealing patterns such as chains, sheets, or more complex three-dimensional architectures. nih.govresearchgate.net Furthermore, other non-covalent interactions, like π–π stacking between pyridine rings or halogen bonding involving the bromine atom, could be identified and characterized, providing a complete picture of the crystal packing. nih.govresearchgate.net For instance, in the related isomer 2-Bromo-6-hydrazinylpyridine, analysis has shown that molecules are linked by a system of N—H⋯N hydrogen bonds and may also exhibit Br⋯Br halogen bonds and π-stacking. nih.gov
Table 1: Hypothetical Crystallographic Data Summary for this compound This table is a template for the type of data that would be obtained from an X-ray crystallography experiment.
| Parameter | Expected Value/Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Key Bond Lengths (Å) | C-Br, C-N (pyridine), N-N, C-C |
| Key Bond Angles (°) | Angles around the pyridine ring, in the hydrazinylmethyl side chain |
| Hydrogen Bond Geometry | D-H···A distances (Å) and angles (°) |
| Intermolecular Contacts | π-stacking distances (Å), Halogen bond details |
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. While standard one-dimensional (¹H and ¹³C) NMR provides initial information, multi-dimensional techniques are essential for unambiguous structural assignment.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment
For this compound, a suite of 2D NMR experiments would be used to assemble the molecular structure piece by piece. researchgate.netscience.govresearchgate.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It would be used to map the connectivity of protons on the pyridine ring and within the methyl group of the side chain.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the carbon atom to which it is directly attached. This allows for the definitive assignment of each carbon atom that has a proton bound to it. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically two or three bonds). It is crucial for connecting molecular fragments, for example, by showing a correlation from the methylene (B1212753) (-CH₂-) protons to the C2 and C3 carbons of the pyridine ring, confirming the side chain's position. youtube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining conformation and stereochemistry.
Table 2: Expected 2D NMR Correlations for this compound This interactive table illustrates the expected connections that would be observed in 2D NMR spectra.
| Experiment | Proton Signal | Correlates With | Information Gained |
| COSY | H4 (pyridine) | H5 (pyridine) | Connectivity on the pyridine ring |
| HSQC | -CH₂- | C (methylene) | Direct C-H attachment |
| HMBC | -CH₂- | C2 & C3 (pyridine) | Confirms attachment point of the side chain |
| NOESY | H4 (pyridine) | -CH₂- | Spatial proximity, confirming conformation |
Solid-State NMR for Polymorphism and Crystal Packing Studies
Solid-State NMR (ssNMR) provides structural information on solid materials, making it an excellent complementary technique to X-ray crystallography. researchgate.net It is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystal forms. nih.govresearchgate.net Different polymorphs of this compound would produce distinct ssNMR spectra due to differences in molecular conformation and crystal packing. acs.org
Furthermore, ssNMR can be used to study samples that are not fully crystalline. By analyzing chemical shifts and relaxation times, ssNMR can provide insights into intermolecular distances and the dynamics within the crystal lattice, offering a more complete understanding of the solid-state structure. researchgate.netbruker.com
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is used to measure the mass of a molecule with extremely high precision, allowing for the determination of its elemental formula. For this compound (C₆H₈BrN₃), HRMS would confirm the exact mass, distinguishing it from other compounds with the same nominal mass.
Tandem mass spectrometry (MS/MS) involves fragmenting the molecule and analyzing the masses of the resulting pieces. This fragmentation pattern provides a structural fingerprint. biorxiv.org For this compound, expected fragmentation pathways could include the loss of the hydrazinyl group (-NHNH₂) or cleavage of the bond between the methylene group and the pyridine ring. mdpi.comnih.gov The presence of bromine would be easily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Table 3: HRMS and Fragmentation Data This table outlines the expected mass spectrometry data.
| Analysis | Expected Result | Purpose |
| HRMS | Exact mass measurement of the [M+H]⁺ ion | Confirms the elemental formula C₆H₈BrN₃ |
| Isotopic Pattern | Doublet peaks of equal intensity separated by ~2 Da | Confirms the presence of one bromine atom |
| MS/MS Fragmentation | Fragments corresponding to loss of NH₂, N₂H₃, or the entire side chain | Provides structural information and a unique fingerprint |
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Hydrogen Bonding Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic absorption or scattering frequencies, making these techniques ideal for functional group identification. researchgate.net
For this compound, key vibrational modes would include:
N-H stretching from the hydrazinyl group, typically appearing as sharp bands in the 3200-3400 cm⁻¹ region.
C-H stretching from the aromatic pyridine ring and the aliphatic methylene group.
C=C and C=N stretching from the pyridine ring, found in the 1400-1600 cm⁻¹ region. researchgate.netresearchgate.net
C-Br stretching at lower wavenumbers.
The position and shape of the N-H stretching bands are particularly sensitive to hydrogen bonding. researchgate.net A shift to lower frequency and broadening of these bands would provide strong evidence of hydrogen bonding in the solid state or in concentrated solutions. researchgate.net
Electronic Absorption and Emission Spectroscopy for Electronic Transitions and Optical Properties
Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) absorption spectroscopy, provides information about the electronic transitions within a molecule. wikipedia.org Molecules with aromatic systems like pyridine exhibit characteristic π → π* transitions. researchgate.net The presence of the bromine atom and the hydrazinylmethyl group as substituents on the pyridine ring will influence the energy of these transitions, causing shifts in the absorption maxima compared to unsubstituted pyridine.
The n → π* transitions, involving the non-bonding electrons on the nitrogen atoms, are also possible. researchgate.net Analysis of the absorption spectrum in different solvents can help distinguish between these transition types. While not all molecules are fluorescent, emission spectroscopy could be used to investigate if this compound exhibits luminescence after electronic excitation, providing further insight into its electronic structure and potential applications in materials science.
Applications of 2 Bromo 3 Hydrazinylmethyl Pyridine in Advanced Chemical Synthesis and Materials Science
As a Key Building Block for Complex Organic Scaffolds and Chemical Libraries
The dual reactivity of 2-Bromo-3-(hydrazinylmethyl)pyridine, stemming from its distinct bromo and hydrazinylmethyl moieties, positions it as a valuable precursor for the synthesis of diverse chemical libraries and complex organic structures. Each functional group offers a handle for specific, orthogonal chemical transformations.
| Reactive Site | Potential Transformations | Resulting Structures |
| Hydrazinylmethyl Group | Condensation with carbonyls (aldehydes, ketones), Reaction with β-dicarbonyls, Cyclization reactions | Hydrazones, Pyrazoles, Triazoles, Pyridazines |
| 2-Bromo Substituent | Suzuki, Stille, and Negishi cross-coupling, Buchwald-Hartwig amination, Nucleophilic aromatic substitution | Biaryl compounds, N-arylated heterocycles, Functionalized pyridines |
| Pyridine (B92270) Nitrogen | Protonation, Alkylation, N-oxide formation, Metal coordination | Pyridinium (B92312) salts, Pyridine N-oxides, Metal complexes |
The synthesis of polycyclic heteroaromatic compounds is a central focus in medicinal chemistry and materials science due to their presence in numerous biologically active molecules and functional materials. mdpi.com this compound serves as an excellent starting material for building such complex heterocyclic systems.
The hydrazinylmethyl group is a potent nucleophile and can readily undergo condensation reactions with various electrophiles. For instance, reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrazole (B372694) rings, while reaction with α,β-unsaturated ketones can yield pyrazoline derivatives. Furthermore, intramolecular cyclization strategies can be envisioned where the hydrazine (B178648) moiety reacts with a group introduced via modification of the bromo substituent, leading to fused heterocyclic systems.
The bromo substituent at the 2-position of the pyridine ring is particularly useful for transition-metal-catalyzed cross-coupling reactions. nih.gov Palladium-catalyzed reactions such as Suzuki-Miyaura (with boronic acids), Stille (with organostannanes), and Negishi (with organozinc reagents) couplings allow for the introduction of a wide variety of aryl or heteroaryl groups at this position. nih.govmdpi.com This C-C bond-forming capability is essential for constructing π-extended systems and complex biaryl structures that are often found in organic electronic materials and pharmaceutical agents. Subsequent intramolecular C-H activation or cyclization reactions can then be employed to build fused polycyclic aromatic systems. mdpi.commdpi.com
The bifunctional nature of this compound also lends itself to the synthesis of advanced polymer architectures. The hydrazine group can participate in polycondensation reactions. For example, reaction with dicarboxylic acids or their derivatives can form polyhydrazides, which are a class of polymers known for their thermal stability and mechanical strength.
Moreover, the pyridine ring itself can be incorporated into polymer backbones to introduce specific properties. Pyridine-based polymers, such as polybenzimidazoles synthesized from pyridine dicarboxylic acids, are known for their high-temperature stability and are used in applications like fuel cell membranes. benicewiczgroup.com The bromine atom on the pyridine ring can be utilized in polymerization reactions like Suzuki polycondensation, allowing for the creation of conjugated polymers. These materials are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The grafting of pyridine-containing polymers can also enhance properties like fluorescence and antimicrobial activity. mdpi.com
Role in Catalysis
The structural features of this compound make it an attractive scaffold for the development of new catalysts, both in transition metal catalysis and organocatalysis.
The development of novel ligands is a cornerstone of modern transition metal catalysis, enabling control over reactivity, selectivity, and catalyst stability. Pyridine-based structures are among the most common and effective ligand scaffolds. mdpi.com this compound contains two potential coordination sites: the sp²-hybridized nitrogen atom of the pyridine ring and the terminal nitrogen atom of the hydrazine group.
This arrangement allows the molecule to act as a bidentate 'N,N' chelating ligand, forming a stable five-membered ring upon coordination to a metal center. Such chelation is a key principle in ligand design, often leading to more stable and selective catalysts. Hydrazone ligands, formed by the condensation of hydrazines with aldehydes or ketones, are well-known for their versatile coordination chemistry with a wide range of transition metals. mtct.ac.inresearchgate.net By first converting this compound into a hydrazone, a tridentate ligand can be generated, further enhancing its coordination potential. The bromine atom can be retained as a site for further functionalization or can be substituted through cross-coupling reactions to tune the steric and electronic properties of the ligand, thereby influencing the performance of the resulting metal complex in catalytic applications. researchgate.netwikipedia.org
Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in chemical synthesis. Hydrazine and its derivatives have found utility in various organocatalytic transformations. tcichemicals.comtcichemicals.com They can act as nucleophilic catalysts or participate in transfer hydrogenation reactions. organic-chemistry.orgresearchgate.net
The hydrazine moiety in this compound can be explored for its potential in organocatalysis. For example, it could catalyze reactions through the formation of reactive hydrazone intermediates. Additionally, the basicity of the pyridine nitrogen can be utilized in base-catalyzed transformations. The combination of the nucleophilic hydrazine and the basic pyridine ring within the same molecule offers possibilities for cooperative catalysis, where both functional groups participate in the catalytic cycle to promote a chemical reaction. Asymmetric organocatalysis could also be pursued by synthesizing chiral derivatives from this precursor. organic-chemistry.org
Integration into Functional Materials
Precursors for Optoelectronic Materials and Advanced Displays
General information on related topics such as the use of other pyridine derivatives in sensor technology mdpi.comnih.gov and as precursors for optoelectronic materials is available researchgate.netrsc.org. Similarly, the principles of non-covalent interactions are well-documented for different bromopyridine compounds, which often exhibit hydrogen bonds and halogen bonds that influence their crystal structures nih.govresearchgate.net. However, without specific studies on "this compound," it is not possible to provide the detailed, compound-specific article as requested.
Conclusion and Future Research Directions
Summary of Current Research Landscape and Remaining Challenges
The current research landscape concerning functionalized pyridines is vibrant and expansive. Significant effort has been dedicated to developing methods for the direct C-H functionalization of the pyridine (B92270) ring, offering atom-economical routes to complex derivatives. rsc.orgresearchgate.net However, these methods often face challenges in controlling regioselectivity, with the C3 position being notoriously difficult to functionalize directly due to the electronic properties of the pyridine ring. researchgate.net Consequently, the synthesis of specifically substituted pyridines often relies on multi-step sequences starting from pre-functionalized precursors.
The primary and most significant challenge regarding 2-Bromo-3-(hydrazinylmethyl)pyridine is the apparent lack of dedicated research. There is a notable absence of literature detailing its synthesis, characterization, or reactivity. This presents a fundamental gap for researchers. The synthesis itself poses a challenge, likely requiring a carefully designed multi-step pathway. Furthermore, the presence of three distinct functional handles—the pyridine nitrogen, the C2-bromo substituent, and the C3-hydrazinylmethyl group—creates a complex reactivity profile. Predicting the interplay and chemoselectivity of these groups under various reaction conditions is a key challenge that must be addressed before its synthetic potential can be realized.
Unexplored Reactivity and Synthetic Opportunities
The true potential of this compound lies in its unexplored reactivity, which can be inferred from the well-documented chemistry of its components. The molecule is a versatile synthon poised for the creation of complex heterocyclic systems.
The 2-bromo group is a classic handle for a variety of transformations. It is an ideal substrate for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the introduction of aryl or alkyl substituents. researchgate.net It can also undergo nucleophilic aromatic substitution or be converted into an organometallic reagent via lithiation, opening pathways to a wide array of derivatives. wikipedia.org
The hydrazinylmethyl group is a powerful nucleophile and a key precursor for the formation of nitrogen-containing heterocycles. Its reaction with carbonyls, orthoesters, or other bifunctional electrophiles is a standard method for constructing fused ring systems. The most promising synthetic opportunities involve intramolecular cyclization reactions to generate novel polycyclic scaffolds, which are highly valued in drug discovery. researchgate.netbenthamdirect.com Two such possibilities include:
Synthesis of Pyrazolo[3,4-b]pyridines: This scaffold is known to exhibit a wide range of biological activities. nih.govresearchgate.net By reacting the hydrazine (B178648) moiety with an appropriate intramolecular electrophile (which could be installed via modification of the methyl group or by subsequent functionalization of the pyridine ring), it is conceivable to construct a fused pyrazole (B372694) ring. Most synthetic routes to this class of compounds involve the reaction of a hydrazine with a substituted pyridine bearing an aldehyde, ketone, or cyano group at the 3-position. nih.govcdnsciencepub.com
Synthesis of researchgate.netbenthamdirect.comrsc.orgTriazolo[4,3-a]pyridines: This fused heterocyclic system is also of significant interest in medicinal chemistry. rsc.orgnih.gov The synthesis typically involves the cyclization of a 2-hydrazinopyridine (B147025) precursor with reagents like aldehydes or orthoesters. rsc.orgresearchgate.net While the target molecule has a hydrazinylmethyl group at the 3-position, creative synthetic design could enable an intramolecular cyclization to form a related fused triazole system, expanding the library of accessible heterocyclic structures.
The following table summarizes the potential synthetic transformations that could be explored using this compound as a starting material.
| Functional Group | Reaction Type | Potential Reagents | Potential Product Class | Reference Chemistry |
|---|---|---|---|---|
| 2-Bromo | Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst, Base | 2-Aryl-3-(hydrazinylmethyl)pyridines | researchgate.netmdpi.com |
| 2-Bromo | Lithiation / Electrophilic Quench | n-BuLi, then an electrophile (e.g., CO₂) | 3-(Hydrazinylmethyl)pyridine-2-carboxylic acid | wikipedia.org |
| Hydrazinylmethyl | Hydrazone Formation | Aldehydes, Ketones | Pyridine-3-carbaldehyde hydrazones | Generic Hydrazine Reactivity |
| Hydrazinylmethyl | Intramolecular Cyclization | Internal electrophile (e.g., ester, nitrile) | Fused Pyridines (e.g., Pyrazolopyridines) | nih.govnih.gov |
| Entire Molecule | Annulation Reactions | Dicarbonyls, α,β-unsaturated ketones | Fused Polycyclic Heterocycles | mdpi.com |
Potential for Novel Methodologies and Interdisciplinary Applications
Beyond its use as a simple building block, this compound offers opportunities for the development of novel synthetic methodologies. The orthogonal reactivity of the bromo and hydrazine groups could be exploited in one-pot or sequential reaction cascades to rapidly build molecular complexity. Developing selective conditions that address one group while leaving the other intact would be a valuable contribution to synthetic chemistry. Furthermore, this molecule is an ideal candidate for inclusion in fragment libraries for drug discovery or as a versatile building block for automated, high-throughput synthesis of compound libraries for screening. whiterose.ac.uknih.gov
The interdisciplinary applications for this compound and its derivatives are potentially vast:
Medicinal Chemistry: Pyridine and fused pyridine systems are core components of countless FDA-approved drugs, exhibiting anticancer, antiviral, antimicrobial, and CNS activities. nih.govrsc.org Derivatives of this compound, especially the fused pyrazolopyridines and triazolopyridines, could be synthesized and screened for a wide range of biological targets. The bromine atom provides a convenient point for late-stage functionalization, allowing for the rapid generation of analogues to optimize activity and pharmacokinetic properties. nih.gov
Materials Science and Catalysis: Pyridine-containing ligands are cornerstones of coordination chemistry and materials science. nih.gov The this compound scaffold could function as a bidentate or tridentate ligand, coordinating to metal centers through the pyridine nitrogen and one or both nitrogens of the hydrazine moiety. The resulting metal complexes could possess interesting photophysical properties for use in organic light-emitting diodes (OLEDs), or they could exhibit catalytic activity. Functionalization of the pyridine ring is a known strategy for tuning the electronic properties and reactivity of metal catalysts. nih.govrsc.org
Computational Insights Guiding Future Experimental Endeavors
Given the lack of experimental data, computational chemistry provides an invaluable tool to predict the properties of this compound and guide future experimental work. Modern computational methods can offer robust insights into molecular structure, reactivity, and potential biological interactions, saving significant time and resources in the lab.
Density Functional Theory (DFT): DFT calculations are routinely used to study pyridine derivatives. niscpr.res.inresearchgate.netnih.gov For this molecule, DFT could be used to determine its stable conformations, bond lengths, and angles. Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) would reveal the most electron-rich and electron-poor regions, predicting the most likely sites for nucleophilic and electrophilic attack. mdpi.com Furthermore, calculating the Molecular Electrostatic Potential (MEP) map would provide a visual guide to its reactive surfaces. mdpi.com These theoretical predictions can help in designing synthetic routes and anticipating potential side reactions.
Molecular Docking: To explore its medicinal potential, molecular docking studies can be performed. niscpr.res.innih.govjddtonline.info A virtual library of derivatives based on the core scaffold can be docked against the active sites of known biological targets, such as protein kinases, topoisomerases, or viral enzymes. nih.gov The resulting docking scores and predicted binding modes can prioritize which derivatives are most likely to be active, focusing synthetic efforts on the most promising candidates.
The following table outlines how computational tools can be applied to accelerate the exploration of this compound.
| Computational Method | Predicted Property | Application in Research |
|---|---|---|
| Density Functional Theory (DFT) | Optimized 3D Geometry | Understanding the molecule's stable shape and steric profile. |
| DFT (HOMO/LUMO Analysis) | Electron Distribution & Energy Gap | Predicting sites of electrophilic/nucleophilic attack and overall reactivity. mdpi.comniscpr.res.in |
| DFT (MEP Mapping) | Electrostatic Potential Surface | Visualizing charge distribution to guide reaction design. mdpi.com |
| Time-Dependent DFT (TD-DFT) | Electronic Transitions | Predicting UV-Vis absorption spectra to aid in characterization. |
| Molecular Docking | Binding Affinity & Pose | Prioritizing derivatives for synthesis as potential drug candidates against specific biological targets. nih.govnih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
